molecular formula C13H30O6P2 B046099 Tetraisopropyl methylenediphosphonate CAS No. 1660-95-3

Tetraisopropyl methylenediphosphonate

Cat. No.: B046099
CAS No.: 1660-95-3
M. Wt: 344.32 g/mol
InChI Key: ODTQUKVFOLFLIQ-UHFFFAOYSA-N
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Description

Tetraisopropyl methylenediphosphonate is a tetraisopropyl ester of methylenediphosphonic acid. It is an electroneutral ligand and has the molecular formula C₁₃H₃₀O₆P₂ . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

It has been used in the preparation of AZT 5’-Triphosphate compounds which display inhibitory effects on HIV-1 reverse transcriptase . This suggests that Tetraisopropyl methylenediphosphonate may interact with enzymes and proteins involved in the replication of HIV-1.

Cellular Effects

Its role in the synthesis of AZT 5’-Triphosphate compounds suggests that it may influence cell function by interfering with the replication of HIV-1 .

Molecular Mechanism

It is known to be involved in the synthesis of AZT 5’-Triphosphate compounds, which inhibit HIV-1 reverse transcriptase . This suggests that this compound may exert its effects at the molecular level by interacting with this enzyme.

Preparation Methods

Tetraisopropyl methylenediphosphonate is synthesized from triisopropyl phosphate . The synthetic route involves the reaction of triisopropyl phosphate with methylenediphosphonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently .

Chemical Reactions Analysis

Tetraisopropyl methylenediphosphonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine derivatives .

Comparison with Similar Compounds

Tetraisopropyl methylenediphosphonate can be compared with other similar compounds, such as:

This compound is unique due to its specific ester groups, which influence its reactivity and applications.

Properties

IUPAC Name

2-[di(propan-2-yloxy)phosphorylmethyl-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
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InChI

InChI=1S/C13H30O6P2/c1-10(2)16-20(14,17-11(3)4)9-21(15,18-12(5)6)19-13(7)8/h10-13H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTQUKVFOLFLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CP(=O)(OC(C)C)OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044847
Record name Tetraisopropyl methylenediphosphonate
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Molecular Weight

344.32 g/mol
Source PubChem
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CAS No.

1660-95-3
Record name Tetraisopropyl methylenediphosphonate
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Record name Tetraisopropyl methylenediphosphonate
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Record name Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester
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Record name Tetraisopropyl methylenediphosphonate
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Record name Tetraisopropyl methylenebisphosphonate
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Record name TETRAISOPROPYL METHYLENEDIPHOSPHONATE
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Synthesis routes and methods

Procedure details

Insoluble, cross-linked copolymer beads (70.7 g) obtained by suspension polymerization of 90.5 weight percent vinylbenzyl chloride, 2.0 weight percent divinylbenzene, and 0.5 weight percent benzoyl peroxide (with the ethylstyrenes present in the technical grade divinylbenzene) were placed in a three neck found bottom flash and preswollen with 500 mL of toluene for two hours at room temperature. To this flask, a solution of sodium tetraisopropyl methylenediphosphonate, prepared as in Example 1, was added. The mixture was reacted at reflux for 20 hours. After that time, beads were separated and washed with toluene, and dried. The polymer contained 3.34 mmol of phosphorus/g of dry weight as determined by elemental analysis.
Quantity
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sodium tetraisopropyl methylenediphosphonate
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3.34 mmol
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the dianionic form of Tetraisopropyl methylenediphosphonate in coordination chemistry?

A1: The dianionic form of this compound (3) exhibits intriguing reactivity with metal centers. Specifically, it acts as a precursor to phosphorus-stabilized carbene complexes. For instance, reacting 3 with [ZrCl4(THF)2] generates a unique trinuclear zirconium complex (5) featuring a triscarbene-Zr dianionic fragment bridged by PO moieties []. This highlights the ability of 3 to stabilize unusual metal-carbene structures.

Q2: How does the structure of this compound contribute to its reactivity with zirconium compounds?

A2: The geminal dianion of this compound (3) possesses two negatively charged oxygen atoms adjacent to a central carbon atom. This arrangement enables the formation of strong bonds with metal centers, such as zirconium. Upon reacting with [ZrCl4(THF)2], these oxygen atoms coordinate to the zirconium, while the central carbon atom forms a relatively weak Zr-C bond with a small degree of pi-interaction []. This results in the formation of unusual carbene complexes like 5.

Q3: Are there any synthetic applications for the zirconium complexes formed with this compound?

A3: Yes, the zirconium complexes derived from this compound demonstrate synthetic utility. For example, complex 5, the trinuclear zirconium complex, reacts with aldehydes to produce olefins []. This reaction proceeds cleanly and offers a potential route to synthesize specific olefin structures by varying the aldehyde reactant.

Q4: What are the potential advantages of using this compound in organometallic synthesis compared to other similar compounds?

A4: While direct comparisons require further research, this compound offers distinct advantages in organometallic synthesis. Its ability to stabilize unusual carbene complexes, like those observed with zirconium [], makes it a valuable reagent for exploring new metal-carbon bonding motifs. Additionally, the reactivity of these resulting complexes, such as their ability to form olefins [], opens possibilities for novel synthetic applications.

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